L-[1-13C]Glucose
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Overview
Description
L-[1-13C]Glucose is a carbon-13 isotope-labeled form of L-glucose, an aldohexose monosaccharide. This compound is specifically labeled at the first carbon position with the carbon-13 isotope, making it a valuable tool in metabolic studies and research. Unlike the more common D-glucose, L-glucose does not naturally occur in living organisms but can be synthesized in the laboratory .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-[1-13C]Glucose typically involves the incorporation of the carbon-13 isotope into the glucose molecule. One common method is the chemical synthesis starting from labeled precursors. The process involves multiple steps, including protection and deprotection of hydroxyl groups, selective oxidation, and reduction reactions to introduce the labeled carbon atom .
Industrial Production Methods: Industrial production of this compound is less common due to the high cost and complexity of the synthesis. it can be produced on a smaller scale for research purposes using advanced synthetic techniques and isotopically labeled starting materials .
Chemical Reactions Analysis
Types of Reactions: L-[1-13C]Glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid or glucaric acid.
Reduction: It can be reduced to form sorbitol.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or catalytic hydrogenation can be used for reduction.
Substitution: Reagents such as acetic anhydride or benzoyl chloride are used for substitution reactions.
Major Products:
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Acetylated or benzoylated glucose derivatives.
Scientific Research Applications
L-[1-13C]Glucose is extensively used in scientific research, particularly in the following fields:
Chemistry: It is used in metabolic flux analysis to study the pathways and rates of metabolic reactions.
Biology: It helps in tracing metabolic pathways in living organisms.
Medicine: It is used in diagnostic imaging techniques such as magnetic resonance imaging (MRI) to study glucose metabolism in tissues.
Industry: It is used in the development of new pharmaceuticals and in the study of metabolic engineering
Mechanism of Action
L-[1-13C]Glucose exerts its effects by participating in metabolic pathways similar to those of D-glucose. The carbon-13 label allows researchers to track the molecule through various biochemical processes using techniques like nuclear magnetic resonance (NMR) and mass spectrometry. The primary molecular targets include enzymes involved in glycolysis and the pentose phosphate pathway .
Comparison with Similar Compounds
D-[1-13C]Glucose: Similar in structure but with the D-configuration.
D-[6-13C]Glucose: Labeled at the sixth carbon position.
D-[U-13C]Glucose: Uniformly labeled with carbon-13 at all carbon positions.
Uniqueness: L-[1-13C]Glucose is unique due to its L-configuration and specific labeling at the first carbon position. This makes it particularly useful for studying specific metabolic pathways and reactions that involve the first carbon atom .
Properties
IUPAC Name |
(3S,4R,5R,6S)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m0/s1/i6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-WIZIAPGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([13CH](O1)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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